molecular formula C16H11N5OS2 B5227541 3-amino-6-(4-pyridinyl)-N-1,3-thiazol-2-ylthieno[2,3-b]pyridine-2-carboxamide

3-amino-6-(4-pyridinyl)-N-1,3-thiazol-2-ylthieno[2,3-b]pyridine-2-carboxamide

Cat. No. B5227541
M. Wt: 353.4 g/mol
InChI Key: LUYRRXNVLGIKFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-6-(4-pyridinyl)-N-1,3-thiazol-2-ylthieno[2,3-b]pyridine-2-carboxamide is a synthetic compound that belongs to the class of thienopyridine derivatives. It has been widely studied due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

The mechanism of action of 3-amino-6-(4-pyridinyl)-N-1,3-thiazol-2-ylthieno[2,3-b]pyridine-2-carboxamide involves the inhibition of various enzymes and receptors, including protein kinases, phosphodiesterases, and histone deacetylases. It has been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cells. It also exhibits anti-inflammatory and neuroprotective effects by inhibiting the production of pro-inflammatory cytokines and oxidative stress.
Biochemical and Physiological Effects:
3-amino-6-(4-pyridinyl)-N-1,3-thiazol-2-ylthieno[2,3-b]pyridine-2-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect neurons from oxidative stress. It also exhibits low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

The advantages of using 3-amino-6-(4-pyridinyl)-N-1,3-thiazol-2-ylthieno[2,3-b]pyridine-2-carboxamide in lab experiments include its potency, selectivity, and low toxicity. It can be used as a tool compound to study the mechanisms of various enzymes and receptors involved in cancer, inflammation, and neurological disorders. However, the limitations include its high cost and limited availability, which may hinder its widespread use in research.

Future Directions

There are several future directions for the study of 3-amino-6-(4-pyridinyl)-N-1,3-thiazol-2-ylthieno[2,3-b]pyridine-2-carboxamide. One direction is to further optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study its potential therapeutic applications in combination with other drugs or therapies. It can also be studied as a potential imaging agent for cancer diagnosis and treatment monitoring. Further research is needed to fully understand the mechanisms of action and potential clinical applications of this compound.

Synthesis Methods

The synthesis of 3-amino-6-(4-pyridinyl)-N-1,3-thiazol-2-ylthieno[2,3-b]pyridine-2-carboxamide involves the reaction of 2-amino-6-(4-pyridinyl)thiazole-5-carboxylic acid with 2-bromo-3-(2-thienyl)pyridine, followed by cyclization with triethylamine. The resulting compound is then treated with acetic anhydride to obtain the final product. The synthesis method has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

3-amino-6-(4-pyridinyl)-N-1,3-thiazol-2-ylthieno[2,3-b]pyridine-2-carboxamide has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies as a potent inhibitor of various enzymes and receptors involved in cancer, inflammation, and neurological disorders. It has also been studied as a potential imaging agent for cancer diagnosis and treatment monitoring.

properties

IUPAC Name

3-amino-6-pyridin-4-yl-N-(1,3-thiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5OS2/c17-12-10-1-2-11(9-3-5-18-6-4-9)20-15(10)24-13(12)14(22)21-16-19-7-8-23-16/h1-8H,17H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUYRRXNVLGIKFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=C(S2)C(=O)NC3=NC=CS3)N)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.